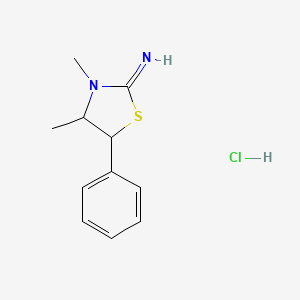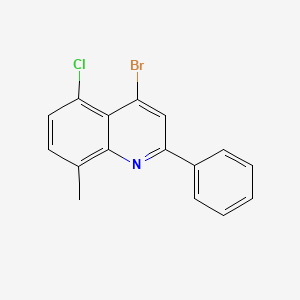
4-Bromo-5-chloro-8-methyl-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-8-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H11BrClN. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 8-methyl-2-phenylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to produce large quantities of this compound .
化学反応の分析
Types of Reactions: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.
科学的研究の応用
4-Bromo-5-chloro-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
- 4-Bromo-2-methylquinoline
- 5-Chloro-8-methylquinoline
- 2-Phenylquinoline
Comparison: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1189106-24-8 |
|---|---|
分子式 |
C16H11BrClN |
分子量 |
332.62 g/mol |
IUPAC名 |
4-bromo-5-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11BrClN/c1-10-7-8-13(18)15-12(17)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChIキー |
PQJCECZPYJZXFD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

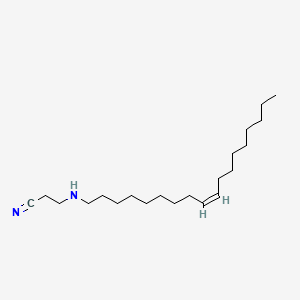
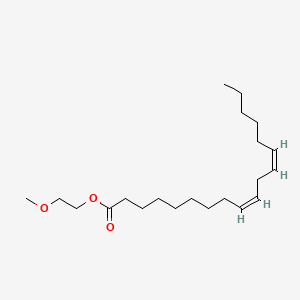

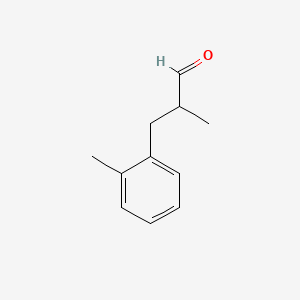
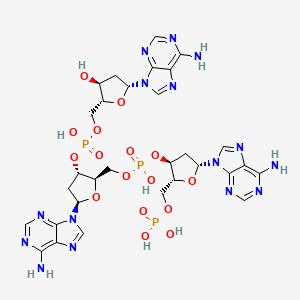
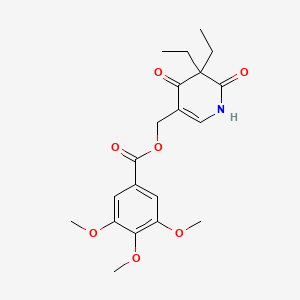
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
